molecular formula C23H21F3N4O5S B11451090 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one

Cat. No.: B11451090
M. Wt: 522.5 g/mol
InChI Key: FSYPDLCJBOCORX-FJEPWZHXSA-N
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Description

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one is a complex organic compound that features a pyrimidine ring, a sulfonyl group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via nucleophilic substitution or other methods.
  • Attachment of the sulfonyl group using sulfonation reactions.
  • Coupling of the butanone moiety through condensation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Investigation of its potential as a pharmaceutical agent due to its complex structure.

    Biological Studies: Use as a probe or reagent in biochemical assays.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one
  • **this compound

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H21F3N4O5S

Molecular Weight

522.5 g/mol

IUPAC Name

[(E)-1-pyridin-4-ylethylideneamino] 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate

InChI

InChI=1S/C23H21F3N4O5S/c1-15(16-9-11-27-12-10-16)30-35-21(31)8-5-13-36(32,33)22-28-18(14-20(29-22)23(24,25)26)17-6-3-4-7-19(17)34-2/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3/b30-15+

InChI Key

FSYPDLCJBOCORX-FJEPWZHXSA-N

Isomeric SMILES

C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)/C3=CC=NC=C3

Canonical SMILES

CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)C3=CC=NC=C3

Origin of Product

United States

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